molecular formula C15H21NO5 B10821855 Hydroxysalinosporamide A

Hydroxysalinosporamide A

Cat. No.: B10821855
M. Wt: 295.33 g/mol
InChI Key: DFPICJSFDWISKN-YRRINSJYSA-N
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Description

Hydroxysalinosporamide A is a derivative of salinosporamide A, a potent proteasome inhibitor. This compound is synthesized by displacing the chloroethyl group at C-2 of salinosporamide A with a hydroxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxysalinosporamide A can be synthesized through semi-synthetic modifications of salinosporamide A. The process involves the displacement of the chloroethyl group at C-2 with a hydroxyl group . This modification can be achieved using various reagents and conditions, including the use of hydroxylating agents under controlled temperature and pressure conditions.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Salinispora tropica or Salinispora arenicola to produce salinosporamide A, followed by the semi-synthetic modification to this compound . The fermentation process requires specific marine conditions, including the presence of salt, to support the growth of the bacteria .

Chemical Reactions Analysis

Types of Reactions: Hydroxysalinosporamide A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted compounds .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(1S,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-hydroxyethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C15H21NO5/c1-14-10(7-8-17)12(19)16-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,17-18H,2,4,6-8H2,1H3,(H,16,19)/t9-,10+,11+,14+,15-/m1/s1

InChI Key

DFPICJSFDWISKN-YRRINSJYSA-N

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCO

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCO

Origin of Product

United States

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